3-(4-Fluorobenzyl)pyrrolidine hydrochloride
Description
3-(4-Fluorobenzyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 4-fluorobenzyl substituent attached to the pyrrolidine ring. The compound is commonly utilized in medicinal chemistry and drug discovery due to the pyrrolidine scaffold's versatility and the fluorine atom's role in enhancing pharmacokinetic properties, such as metabolic stability and membrane permeability . The hydrochloride salt form improves solubility, making it suitable for in vitro and in vivo studies.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFYWYHVLRGBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589967 | |
| Record name | 3-[(4-Fluorophenyl)methyl]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003561-95-2 | |
| Record name | 3-[(4-Fluorophenyl)methyl]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)pyrrolidine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or recrystallization techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of 3-(4-Fluorobenzyl)pyrrolidine N-oxide.
Reduction: Formation of 3-(4-Fluorobenzyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorobenzyl)pyrrolidine hydrochloride is a chemical compound with diverse applications in scientific research, particularly in pharmaceutical development, chemical research, neuroscience, analytical chemistry, and material science . It is a key compound in medicinal chemistry and is valuable for drug development targeting neurological disorders .
Scientific Research Applications
Pharmaceutical Development: this compound is an important intermediate in the synthesis of various pharmaceuticals, especially drugs that target neurological disorders .
Chemical Research: In chemical research, this compound helps researchers study structure-activity relationships (SAR) in drug design, providing insights into how modifications affect biological activity .
Neuroscience Studies: The compound is valuable in neuroscience research, where it is used to investigate receptor interactions and potential therapeutic effects on mood and cognitive functions .
Analytical Chemistry: In analytical chemistry, this compound serves as a reference standard in analytical methods. This ensures the accuracy and reliability of testing procedures in drug formulation and quality control .
Material Science: This compound can be explored for potential applications in developing new materials with specific electronic or optical properties, which could benefit industries focused on advanced materials .
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Substituent Variations
Pharmacological Implications
Anticancer Activity :
Fluorinated pyrrolidines, such as this compound, are hypothesized to exhibit enhanced activity against cancer cell lines due to fluorine's ability to modulate electron density and improve target engagement. For example, Hosamani et al. observed that fluorobenzyl-substituted pyrimidines showed superior cytotoxicity compared to methyl or bromo analogs .Chiral Specificity : Compounds like (3R)-3-(trifluoromethoxy)pyrrolidine hydrochloride highlight the importance of stereochemistry; the R-configuration may optimize interactions with chiral biological targets, such as G protein-coupled receptors (GPCRs) .
Biological Activity
3-(4-Fluorobenzyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 245.72 g/mol. The compound features a pyrrolidine ring substituted with a 4-fluorobenzyl group, which enhances its chemical reactivity and biological activity compared to similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biochemical effects. For instance, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes and functions.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives, including this compound, exhibit notable antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For example:
- Minimum Inhibitory Concentration (MIC) values for related pyrrolidine compounds have been reported as low as 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- The compound's structural features contribute to its effectiveness against these pathogens.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- A study on triazole derivatives derived from this compound showed significant anticancer activity against various cell lines, including MDA-MB231 (breast cancer) with an IC50 value of 42.5 µg/mL .
- The introduction of halogen substituents in the structure has been linked to increased cytotoxicity against cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with similar compounds is essential:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | <0.025 mg/mL | 42.5 µg/mL |
| 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride | <0.05 mg/mL | 50 µg/mL |
| 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride | <0.03 mg/mL | 45 µg/mL |
This table illustrates that while all compounds exhibit antimicrobial and anticancer properties, the fluorine substitution in this compound may enhance its efficacy.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties of several pyrrolidine derivatives, including our compound. Results indicated strong inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
- Anticancer Potential : In another study focusing on triazole derivatives synthesized from pyrrolidine frameworks, the anticancer effects were assessed against multiple cancer cell lines. The results highlighted that modifications in the substituent groups significantly influenced the cytotoxicity profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-fluorobenzyl)pyrrolidine hydrochloride, and how can yield be maximized under varying conditions?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting pyrrolidine with 4-fluorobenzyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) can yield the product. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of pyrrolidine to 4-fluorobenzyl chloride), inert atmosphere (argon) to prevent oxidation, and purification via recrystallization using ethanol/water mixtures . Monitoring reaction progress with TLC (silica gel, hexane:ethyl acetate 3:1) ensures intermediate stability.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer : Use a combination of H/C NMR (DMSO-d6 or CDCl3) to confirm the fluorobenzyl group (δ 7.2–7.4 ppm for aromatic protons) and pyrrolidine ring protons (δ 2.5–3.5 ppm). FT-IR should show N–H stretches (~2500 cm⁻¹) and C–F vibrations (~1200 cm⁻¹). Discrepancies in NMR integration may arise from hygroscopicity; thus, rigorous drying under vacuum (<0.1 mmHg, 24h) is critical . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 228.12).
Q. How should researchers assess the compound’s stability under different storage conditions?
- Methodological Answer : Stability testing under ambient (25°C), refrigerated (4°C), and argon-atmosphere conditions is essential. Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to monitor degradation over 30 days. Degradation >5% at 25°C indicates a need for argon storage . For long-term stability, lyophilization and storage at -20°C in amber vials are recommended .
Advanced Research Questions
Q. What mechanisms underlie the compound’s interactions with CNS targets, and how can conflicting in vitro/in vivo data be reconciled?
- Methodological Answer : The fluorobenzyl group enhances lipophilicity, potentially increasing blood-brain barrier penetration. In vitro binding assays (e.g., radioligand displacement for σ receptors) may show high affinity (IC50 < 100 nM), but in vivo pharmacokinetic studies (rodent models) might reveal rapid metabolism via hepatic CYP3A4. To resolve discrepancies, conduct metabolite profiling (LC-MS/MS) and validate target engagement using PET tracers .
Q. How can enantiomeric purity impact pharmacological activity, and what chiral separation methods are effective?
- Methodological Answer : Enantiomers may exhibit divergent receptor binding (e.g., σ1 vs. σ2 selectivity). Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or capillary electrophoresis (β-cyclodextrin additive) for resolution. Circular dichroism (CD) at 220–260 nm confirms absolute configuration. Bioactivity assays (e.g., cAMP modulation in HEK293 cells) should compare enantiomers to identify structure-activity relationships .
Q. What strategies mitigate batch-to-batch variability in biological assay results?
- Methodological Answer : Variability often stems from residual solvents (e.g., dichloromethane) or counterion ratios (HCl content). Implement strict QC protocols:
- Karl Fischer titration (<0.5% water content).
- Ion chromatography to verify HCl stoichiometry (target: 1:1 molar ratio).
- Standardize assay conditions (e.g., 1% DMSO in cell media) to minimize solvent effects .
Q. How can researchers address contradictory findings in cytotoxicity studies across cell lines?
- Methodological Answer : Contradictions may arise from cell-specific metabolic pathways (e.g., differential expression of fluorobenzyl-metabolizing enzymes). Use siRNA knockdown (e.g., CYP2D6) in resistant cell lines to assess metabolic dependency. Combine with transcriptomics (RNA-seq) to identify biomarkers predictive of cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
